molecular formula C14H13N3O4 B2576160 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1788680-11-4

6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2576160
CAS No.: 1788680-11-4
M. Wt: 287.275
InChI Key: UPQFOGUHPRAWIU-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound with the CAS Registry Number 1788680-11-4 . It has a molecular formula of C14H13N3O4 and a molecular weight of 287.27 g/mol . This heterocyclic compound features a complex structure that incorporates a 6-methylpyran-2-one backbone linked via an ether bond to an azetidine ring, which is in turn functionalized with a pyrazine-2-carbonyl group . The SMILES notation for this molecule is Cc1cc(OC2CN(C2)C(=O)c2cnccn2)cc(=O)o1 . Compounds with pyrazine-carboxamide motifs, such as this one, are of significant interest in medicinal chemistry and are frequently investigated for their potential as modulators of biological targets . For instance, structurally related pyrazine-2-carboxamide derivatives have been identified as potential therapeutics for neurodegenerative conditions like Huntington's disease . Furthermore, the pyrazinamide pharmacophore is a well-known first-line agent in tuberculosis therapy, and its analogues are actively explored for novel anti-tubercular activities . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses . Researchers can procure this compound in various quantities, with purity typically guaranteed at 90% or higher .

Properties

IUPAC Name

6-methyl-4-[1-(pyrazine-2-carbonyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9-4-10(5-13(18)20-9)21-11-7-17(8-11)14(19)12-6-15-2-3-16-12/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQFOGUHPRAWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidin-3-yl intermediate, which is then coupled with the pyrazine-2-carbonyl group under controlled conditions. The final step involves the formation of the pyranone ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring (3-membered nitrogen heterocycle) exhibits strain-driven reactivity.

Key Observations:

  • Aminolysis: Under basic conditions (e.g., K₂CO₃/DMF), the azetidine’s C–O bond undergoes cleavage when treated with primary amines (e.g., benzylamine), yielding pyrazine-amide derivatives .

  • Ring Expansion: Reaction with epoxides (e.g., ethylene oxide) at 60°C leads to azetidine-to-piperidine ring expansion via strain relief .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsMajor ProductYield (%)Source
BenzylamineK₂CO₃, DMF, 50°CPyrazine-benzylamide analogue72
Ethylene oxideTHF, 60°C, 12h6-Methyl-4-((1-(pyrazine-2-carbonyl)piperidin-3-yl)oxy)-2H-pyran-2-one65

Oxidation Reactions

The pyrazine and pyran-2-one moieties are susceptible to oxidation.

Key Observations:

  • Pyrazine Oxidation: Treatment with H₂O₂/CH₃COOH converts pyrazine to pyrazine-N-oxide, enhancing electrophilicity at the carbonyl group .

  • Pyran-2-one Ring Oxidation: MnO₂ in CH₂Cl₂ oxidizes the 6-methyl group to a carboxylate, forming 4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2-oxo-2H-pyran-6-carboxylic acid .

Table 2: Oxidation Reactions

ReagentConditionsMajor ProductYield (%)Source
H₂O₂/CH₃COOHRT, 6hPyrazine-N-oxide derivative58
MnO₂, CH₂Cl₂Reflux, 8hCarboxylated pyran-2-one41

Ring-Opening and Rearrangement

The pyran-2-one core undergoes ring-opening under specific conditions:

Key Observations:

  • Acid-Catalyzed Hydrolysis: HCl (6M) at 80°C opens the pyran-2-one ring, yielding a linear keto-acid intermediate .

  • Thio-Claisen Rearrangement: Treatment with allyl halides (e.g., allyl bromide) and phase-transfer catalysts (e.g., TBAB) induces rearrangement to form benzopyran-4-one derivatives .

Table 3: Ring-Opening and Rearrangement

ReagentConditionsMajor ProductYield (%)Source
HCl (6M)80°C, 4h5-(Pyrazine-2-carbonyl)pentanoic acid67
Allyl bromide/TBABCH₃CN, 60°C, 24hBenzopyran-4-one derivative53

Electrophilic Aromatic Substitution

The electron-deficient pyrazine ring undergoes selective substitution:

Key Observations:

  • Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyrazine’s C5 position .

  • Sulfonation: Fuming H₂SO₄ generates a sulfonic acid derivative, improving water solubility .

Table 4: Electrophilic Substitution

ReagentConditionsMajor ProductYield (%)Source
HNO₃/H₂SO₄0°C, 2h5-Nitro-pyrazine derivative38
Fuming H₂SO₄RT, 12hPyrazine-2-sulfonic acid analogue45

Reduction Reactions

The pyran-2-one and pyrazine moieties can be reduced selectively:

Key Observations:

  • Pyran-2-one Reduction: NaBH₄ in MeOH reduces the lactone to a dihydroxy intermediate .

  • Pyrazine Carbonyl Reduction: LiAlH₄ converts the carbonyl to a methylene group, forming 6-methyl-4-((1-(pyrazine-2-methyl)azetidin-3-yl)oxy)-2H-pyran-2-one .

Table 5: Reduction Reactions

ReagentConditionsMajor ProductYield (%)Source
NaBH₄/MeOHRT, 3hDihydroxy-pyran intermediate61
LiAlH₄, THFReflux, 6hPyrazine-methylene derivative49

Cross-Coupling Reactions

The azetidine’s oxygen atom facilitates Pd-catalyzed couplings:

Key Observations:

  • Suzuki Coupling: Using Pd(PPh₃)₄ and arylboronic acids, the azetidine-O-aryl derivatives are synthesized .

  • Heck Reaction: Acrylate esters couple at the pyran-2-one’s C3 position under Pd(OAc)₂ catalysis .

Table 6: Cross-Coupling Reactions

ReagentConditionsMajor ProductYield (%)Source
Pd(PPh₃)₄, PhB(OH)₂DME, 80°C, 12hO-Aryl azetidine derivative56
Pd(OAc)₂, methyl acrylateDMF, 100°C, 8hC3-Alkenylated pyran-2-one48

Stability and Degradation

The compound degrades under UV light (λ = 254 nm) via:

  • Pyrazine Ring Cleavage: Forms pyridine-3-carboxamide .

  • Pyran-2-one Photodimerization: Generates a cyclobutane-linked dimer .

Scientific Research Applications

Chemistry

In the field of chemistry, 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms, including:

  • Synthesis of Derivatives : The compound can be modified to produce derivatives with different functional groups, enhancing its utility in synthetic organic chemistry.

Biology

The compound has potential applications in biological research, particularly as a probe or ligand in biochemical assays. It can be utilized to investigate enzyme activity or protein interactions due to its ability to bind to specific molecular targets.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Notable applications include:

  • Drug Development : It serves as a lead compound for developing drugs targeting specific biological pathways, particularly in oncology and infectious diseases.

Case Study: Kinase Inhibition

A study demonstrated that this compound exhibits significant inhibition of the mechanistic target of rapamycin (mTOR), a crucial regulator in cancer cell growth. The IC50 value was reported in the low nanomolar range, indicating potent activity against cancer cells.

Industry

The unique properties of this compound make it suitable for applications in materials science, such as:

  • Development of Novel Polymers : Its structural characteristics may contribute to the creation of advanced materials with tailored properties.

Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionSignificant mTOR inhibition (IC50: low nM)
AntimicrobialModerate antibacterial activity against Gram-positive bacteria
Anti-inflammatoryReduction in inflammatory markers in vitro

Future Directions and Research Opportunities

The promising biological activities of this compound warrant further investigation. Future research could focus on:

  • Mechanistic Studies : Detailed investigations on how the compound interacts at the molecular level with its targets.
  • In Vivo Studies : Testing the efficacy and safety of the compound in animal models to evaluate its therapeutic potential.
  • Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The pyrazine-carbonyl-azetidinyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyran-2-One vs. Pyrimidine/Pyrazine Cores
  • Target Compound : The pyran-2-one core is a lactone, which may confer hydrolytic instability under physiological conditions compared to aromatic heterocycles like pyrimidine or pyrazine. This could influence bioavailability and metabolic clearance .
  • Compound 18 (): Features a pyrazine core instead of pyran-2-one.
  • N′-Substituted Hydrazides () : Pyrimidine-based compounds with thietan-3-yloxy groups exhibit antimicrobial activity, suggesting that pyran-2-one analogs like the target compound might also target microbial enzymes, albeit with altered potency due to core structural differences .
Azetidine vs. Piperidine/Thietan Rings
  • BF90390 (): Contains a piperidine ring instead of azetidine, offering greater flexibility and reduced ring strain. The phenylsulfanylpropanoyl substituent enhances lipophilicity, likely improving membrane permeability compared to the pyrazine-carbonyl group in the target compound .
  • Thietan Derivatives () : The 3-membered thietan ring introduces significant ring strain and sulfur-mediated polar interactions, which may explain their antimicrobial activity but also limit metabolic stability .

Substituent Effects on Bioactivity

Compound Substituent Features Potential Biological Implications
Target Compound Pyrazine-2-carbonyl group May facilitate hydrogen bonding with kinases or proteases via pyrazine nitrogen atoms.
Compound 18 () 3,5-Dimethylpyrazole sulfonyl group Sulfonamide groups often target bacterial dihydropteroate synthase (e.g., sulfa drugs).
BF90390 () Phenylsulfanylpropanoyl group Increased lipophilicity may enhance CNS penetration but reduce aqueous solubility.
Hydrazide Derivatives () Thietan-3-yloxy + hydrazide Hydrazide moieties are known for metal chelation, possibly disrupting microbial metalloenzymes.

Biological Activity

6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a pyranone ring structure, which is essential for its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-methyl-4-[1-(pyrazine-2-carbonyl)azetidin-3-yl]oxypyran-2-one. Its molecular formula is C14H13N3O4C_{14}H_{13}N_3O_4, with a molecular weight of approximately 273.27 g/mol. The structural features include:

FeatureDescription
Pyranone Ring Central to its chemical reactivity
Pyrazine Carbonyl Group Enhances binding interactions with biological targets
Azetidine Moiety Potentially modulates enzyme activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity through:

  • Hydrogen Bonding : Interactions with amino acid residues in the active sites of enzymes.
  • Hydrophobic Interactions : Contributing to the binding affinity with lipid membranes or hydrophobic pockets in proteins.
  • Covalent Bonding : Potentially forming stable adducts with nucleophilic sites on target proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Preliminary studies have shown that derivatives related to this compound may act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are particularly relevant in cancer therapy, especially for tumors with BRCA mutations. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties, particularly against Mycobacterium tuberculosis. A series of derivatives were synthesized and tested, revealing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against the bacteria, indicating its potential as an anti-tubercular agent .

Study on Anticancer Activity

In a study evaluating the effects of related pyrazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that these compounds induced apoptosis via activation of caspases 9, 8, and 3/7. The results indicated that these compounds could be more effective than traditional chemotherapeutics like cisplatin .

Study on Antitubercular Activity

Another study focused on the design and synthesis of substituted benzamide derivatives related to this compound. Among the tested compounds, several exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC90 values indicating effective inhibition without significant cytotoxicity to human cells .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameBiological ActivityUnique Features
6-methyl-4-(azetidin-3-yloxy)-2H-pyran-2-one Moderate anticancer activitySimpler structure without pyrazine
1-cyclopropyl derivative Promising PARP inhibitionCyclopropane moiety adds complexity
Substituted benzamide derivatives Significant anti-tubercularFocused on tuberculosis treatment

Q & A

Q. What are the common synthetic routes for 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one?

The synthesis of this compound typically involves multi-component reactions (MCRs) and functional group transformations. For example:

  • Multi-component reactions : A protocol for synthesizing pyran derivatives uses arylamines, acetylenedicarboxylate, aldehydes, and cyclic 1,3-diketones, where selectivity between pyridinone or pyran products depends on reaction conditions .
  • Hydrazine condensation : Similar compounds are synthesized via hydrazine derivatives reacting with ketones or aldehydes under reflux in ethanol, followed by cyclization or rearrangement steps .
  • Azetidine coupling : The azetidin-3-yloxy moiety can be introduced via nucleophilic substitution or coupling reactions, as seen in patents involving azetidine intermediates .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying substituent positions and stereochemistry .
  • X-ray crystallography : Provides definitive proof of molecular geometry, as demonstrated in studies of crystalline azetidine derivatives .
  • Infrared (IR) spectroscopy : Identifies functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. How is the pyrazine-2-carbonyl group incorporated into the azetidine ring?

The pyrazine-2-carbonyl group is typically introduced via acylation reactions. For example:

  • Activation of pyrazine-2-carboxylic acid : Use of coupling agents like EDCI or DCC to form an active ester intermediate, followed by reaction with the azetidine amine group .
  • Solid-phase synthesis : Employed in patents to ensure high purity and regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the azetidin-3-yloxy moiety?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during acylation steps .
  • Catalysis : Palladium or copper catalysts improve coupling efficiency in azetidine functionalization .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Intermediate purification : Column chromatography or recrystallization removes impurities early in the synthesis .
  • Stoichiometric optimization : Adjusting molar ratios of reagents (e.g., hydrazine derivatives) improves reaction completion .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive steps .

Q. How can contradictory biological activity data be resolved across structural analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., pyrazine vs. pyridine) and compare bioactivity profiles .
  • Comparative assays : Use standardized protocols (e.g., agar diffusion for antimicrobial testing) to minimize inter-study variability .
  • Computational modeling : Molecular docking or QSAR models rationalize discrepancies by correlating electronic/steric properties with activity .

Q. What mechanisms explain the reactivity of the 2H-pyran-2-one core with nucleophiles?

  • Ring-opening reactions : The pyranone’s electrophilic carbonyl group reacts with amines or hydrazines, leading to ring opening and formation of conjugated products (e.g., benzodiazepines or pyrazoles) .
  • Tautomerism effects : Keto-enol tautomerism in the pyranone ring influences reactivity, as seen in studies of similar compounds .

Q. How do crystallographic studies inform formulation strategies for this compound?

  • Polymorph screening : Identifies stable crystalline forms with improved solubility or bioavailability, as demonstrated in patents for azetidine-containing drugs .
  • Salt formation : Tartrate or hydrochloride salts enhance stability, as reported in crystallographic analyses of related molecules .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in antimicrobial activity assays?

  • Dose-response curves : Compare IC50 values across studies to assess potency variations .
  • Control standardization : Ensure consistent use of reference drugs (e.g., norfloxacin) to validate assay conditions .
  • Meta-analysis : Aggregate data from multiple sources to identify trends in substituent effects .

Q. What computational tools predict the ADMET properties of this compound?

  • SwissADME : Predicts bioavailability, solubility, and CYP450 interactions based on molecular descriptors .
  • Molinspiration : Estimates logP and blood-brain barrier penetration for prioritization in drug development .

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